Ethyl 2-acetylnicotinate
Overview
Description
Ethyl 2-acetylnicotinate, also known as ethyl 2-(pyridin-3-yl) acetate, is an organic compound that belongs to the nicotinic acid derivatives family. It has the molecular formula C10H11NO3 .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-acetylnicotinate were not found, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
Ethyl 2-acetylnicotinate has a molecular weight of 193.2 g/mol. The molecular structure of Ethyl 2-acetylnicotinate can be found in various databases .
Physical And Chemical Properties Analysis
Ethyl 2-acetylnicotinate belongs to the nicotinic acid derivatives family. More specific physical and chemical properties were not found in the available literature .
Scientific Research Applications
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Scientific Field: Dermatology and Cosmetology
- Application : Nicotinamide, a compound similar to Ethyl 2-acetylnicotinate, is used in skincare products to control skin aging and pigmentation .
- Methods of Application : Nicotinamide is typically applied topically, either alone or in combination with other active ingredients .
- Results : Clinical trials have shown that topical treatment with nicotinamide can reduce the progression of skin aging and hyperpigmentation .
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Scientific Field: Organic Chemistry
- Application : Ethyl cyanoacetate, another compound similar to Ethyl 2-acetylnicotinate, is used in the synthesis of coumarin-3-carboxylate ester .
- Methods of Application : The synthesis involves a Knoevenagel condensation followed by selective cyclization .
- Results : The reaction yields coumarin-3-carboxylate ester, a compound with applications in various fields including food additives, cosmetics, optical devices, dyes, and drug candidates .
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Scientific Field: Medicinal Chemistry
- Application : Tetrahydroquinolines, synthesized using compounds similar to Ethyl 2-acetylnicotinate, have been studied for their potential medicinal properties .
- Methods of Application : The synthesis involves the reaction of 1-naphthaldehyde with ethyl cyanoacetate .
- Results : The reaction yields highly substituted tetrahydroquinolines .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-acetylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)8-5-4-6-11-9(8)7(2)12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQXKNANXXJUHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetylnicotinate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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